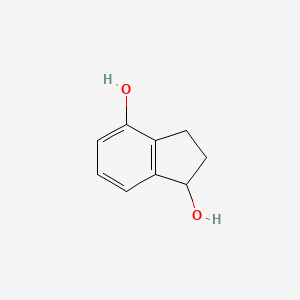

2,3-dihydro-1H-indene-1,4-diol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H10O2 |

|---|---|

Molecular Weight |

150.17 g/mol |

IUPAC Name |

2,3-dihydro-1H-indene-1,4-diol |

InChI |

InChI=1S/C9H10O2/c10-8-3-1-2-6-7(8)4-5-9(6)11/h1-3,9-11H,4-5H2 |

InChI Key |

WMHPYZJGUKCADC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C1O)C=CC=C2O |

Origin of Product |

United States |

Synthetic Methodologies for 2,3 Dihydro 1h Indene 1,4 Diol

Direct Synthesis Approaches to 2,3-Dihydro-1H-indene-1,4-diol

Direct synthesis methods aim to construct the this compound molecule in a minimal number of steps, often by introducing the hydroxyl groups onto a pre-formed indene (B144670) or indane core.

Novel Catalytic Strategies for this compound Formation

Catalytic methods offer an efficient route to this compound. One notable strategy involves the catalytic asymmetric hydrogenation of indene precursors. For instance, palladium-catalyzed coupling reactions have shown promise. The use of flow reactors in these palladium-catalyzed couplings can enhance efficiency by minimizing the formation of palladium nanoparticles, thereby negating the need for ligands or bases.

Another significant catalytic approach is the Sharpless asymmetric dihydroxylation of 1H-indene. This reaction utilizes osmium tetroxide (OsO₄) as a catalyst to produce the diol with high enantiomeric excess. The mechanism involves the oxidative cycloaddition of OsO₄ to the double bond of indene, forming an osmate ester which is subsequently hydrolyzed to yield the vicinal diol. Despite its effectiveness, the toxicity and cost of osmium have prompted research into alternative catalysts based on manganese or iron.

A different catalytic strategy involves the didehydroxylation of vicinal diols to form alkenes, a reaction that can be reversed in principle. A method using a low-valent rhenium carbonyl complex and a simple alcohol as a reducing agent has been developed for this transformation. nih.gov

Stereoselective Synthesis of this compound Isomers

The stereochemistry of this compound is crucial for its potential applications. The Sharpless asymmetric dihydroxylation is a prime example of a stereoselective synthesis, yielding the diol with over 98% enantiomeric excess (ee). This high degree of stereocontrol is achieved through the use of a chiral ligand in the catalytic system.

Enzymatic reductions also offer a high degree of stereoselectivity. Transaminases, for example, can be used to synthesize chiral amines from prochiral ketones, which can then be converted to the corresponding diols. ajpamc.com Alcohol dehydrogenases (ADHs) have also been employed for the stereoselective reduction of dicarbonyl compounds to chiral diols. mdpi.comrsc.org These biocatalytic methods are advantageous due to their high enantioselectivity and operation under mild reaction conditions. ajpamc.comrsc.org

The table below summarizes key findings in the stereoselective synthesis of indane diol derivatives.

| Method | Catalyst/Reagent | Substrate | Product | Enantiomeric/Diastereomeric Excess | Yield | Reference |

| Asymmetric Dihydroxylation | K₂OsO₄·2H₂O, NMO | 1H-Indene | (1S)-2,3-dihydro-1H-indene-1,4-diol | >98% ee | 86% | |

| Asymmetric Reduction | Transaminase enzymes | 4-cyanoindanone | (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile | 100% chiral purity | High | ajpamc.com |

| Asymmetric Reduction | Alcohol Dehydrogenase (RasADH) | 1,4-diaryl-1,4-diones | (1S,4S)-1,4-diaryl-1,4-diols | 98% de, >99% ee | up to 82% conversion | mdpi.com |

Indirect Synthesis via Precursor Modification to this compound

Indirect methods involve the construction of a precursor molecule which is then modified in subsequent steps to yield the final this compound.

Multi-step Reaction Sequences for Dihydroindene Diol Construction

Multi-step syntheses provide a versatile approach to this compound, allowing for the introduction of various functional groups. A common strategy involves the epoxidation of indene followed by reduction. For example, treating indene with m-chloroperbenzoic acid (mCPBA) forms 1,2-epoxyindane, which can then be reduced with lithium aluminum hydride (LiAlH₄) to afford the diol in high yield.

Another multi-step sequence starts from 4-nitro-3-phenylbutanoic acid, which can be converted to 2,3-dihydro-1H-indene-1-methanamines in four steps with satisfactory yields. researchgate.net These amines can potentially be converted to the corresponding diols.

Intramolecular Annulation Reactions for Dihydroindene Scaffold Formation

Intramolecular annulation reactions are powerful tools for constructing the indene scaffold. A copper-catalyzed intramolecular annulation of 2-ethynylbenzaldehyde (B1209956) has been developed to synthesize 3-hydroxy-1-indanones. acs.org These intermediates can then be further functionalized. This method is notable for its mild reaction conditions and the use of simple and inexpensive starting materials. acs.org

Palladium-catalyzed carbonylative annulation of 1-(2-halophenyl)-1,3-diones using phenyl formate (B1220265) as a carbon monoxide source provides an efficient route to 2-substituted indene-1,3(2H)-diones. acs.org These diones can serve as precursors to the corresponding diols.

Reduction of Indenones and Related Carbonyl Compounds to Dihydroindene Diols

The reduction of indenones and other related carbonyl compounds is a common final step in the synthesis of this compound. For example, 3-hydroxy-2,3-dihydro-1H-inden-1-one can be reduced to the corresponding diol. nih.gov Similarly, indane-1,3-dione is a versatile starting material that can be reduced to indane-1,3-diol. lookchem.com

Various reducing agents can be employed, with the choice of reagent often influencing the stereochemical outcome of the reaction. For instance, the Narasaka-Prasad reduction is a well-established method for the diastereoselective reduction of β-hydroxy ketones to syn-1,3-diols. researchgate.net

The table below presents a summary of reduction reactions leading to dihydroindene diols.

| Starting Material | Reducing Agent/Catalyst | Product | Yield | Reference |

| 1,2-epoxyindane | Lithium aluminum hydride (LiAlH₄) | 2,3-dihydro-1H-indene-1,2-diol | 92% | |

| 3-Hydroxy-2,3-dihydro-1H-inden-1-one | Not specified | 2,3-dihydro-1H-indene-1,3-diol | Not specified | nih.gov |

| 1H-Indene-1,3(2H)-dione | Not specified | Indane-1,3-diol | Not specified | lookchem.com |

Alkene Dihydroxylation Methodologies for 2,3-Dihydro-1H-indene-1,2-diol Synthesis

The synthesis of 2,3-dihydro-1H-indene-1,2-diol, a vicinal diol, is commonly achieved through the dihydroxylation of the double bond in 1H-indene. Various methods have been developed, ranging from transition-metal-catalyzed processes to metal-free and enzymatic approaches.

One of the most established methods is the Sharpless Asymmetric Dihydroxylation (AD). This reaction converts 1H-indene into the corresponding diol with high enantiomeric excess. A typical protocol employs potassium osmate (K₂OsO₄·2H₂O) as the catalyst and N-methylmorpholine N-oxide (NMO) as the re-oxidant in a solvent system like tert-butanol/water/THF, achieving yields as high as 86% and an enantiomeric excess greater than 98%. The primary drawback of this method is the high cost and toxicity of osmium.

To circumvent the issues associated with osmium, alternative metal-based and metal-free systems have been explored. An improved protocol for ruthenium-catalyzed syn-dihydroxylation uses as little as 0.5 mol% of RuO₄ catalyst under acidic conditions to hydroxylate various olefins in good to excellent yields. organic-chemistry.org Metal-free approaches have also gained traction. One such method involves the dioxygenation of alkenes using tert-butyl nitrite (B80452) and N-hydroxylamines in the presence of air as the oxidant to form β-aminoxy nitrate (B79036) esters. acs.org These intermediates can be readily converted into 1,2-diols, and the method has been successfully applied to produce 2,3-dihydro-1H-indene-1,2-diol in 72% yield. acs.org Another metal-free procedure utilizes cyclobutane (B1203170) malonoyl peroxide, which effectively dihydroxylates alkenes, including styrene (B11656) and stilbene (B7821643) derivatives. cardiff.ac.uk

Biocatalysis offers a green alternative for dihydroxylation. For instance, strains of the bacterium Pseudomonas putida are capable of converting bicyclic alkenes like indene into cis-diols, specifically producing cis-2,3-dihydro-1H-indene-1,2-diol. thieme-connect.de Enzymatic asymmetric dihydroxylation represents a significant advancement in developing safer and more environmentally friendly synthetic routes. core.ac.uk

Table 1: Comparison of Alkene Dihydroxylation Methods for 2,3-Dihydro-1H-indene-1,2-diol

| Method | Catalyst / Reagent | Key Features | Yield | Reference |

|---|---|---|---|---|

| Sharpless AD | K₂OsO₄ / NMO | High enantioselectivity (>98% ee) | 86% | |

| Metal-Free Dioxygenation | tBuONO / N-hydroxylamines | Uses air as oxidant; metal-free | 72% | acs.org |

| Biocatalysis | Pseudomonas putida | Green; produces cis-diol | - | thieme-connect.de |

| Ru-catalyzed Dihydroxylation | RuO₄ | Low catalyst loading (0.5 mol%) | Good to Excellent | organic-chemistry.org |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of complex organic molecules like this compound. These approaches aim to reduce environmental impact by using benign solvents, reusable catalysts, and designing processes with high atom economy.

Atom Economy and Efficiency Considerations

Atom economy is a central concept in green chemistry, focusing on maximizing the incorporation of all materials from the starting reagents into the final product. Reactions that are inherently atom-economical, such as addition and cyclization reactions, are preferred.

Multicomponent reactions (MCRs) are highly efficient as they combine three or more starting materials in a single step to form a complex product, thereby saving steps and reducing waste. ias.ac.in While a direct MCR for this compound is not prominently reported, the principle is a key strategy in green synthesis. The bis-alkoxycarbonylation of 1H-indene to form succinic acid ester derivatives is an example of an efficient, one-step reaction that demonstrates high atom economy. researchgate.net Such strategies, focusing on catalytic cycles, reusable components, and step-economy, are crucial for the sustainable synthesis of chemical compounds. beilstein-journals.orgresearchgate.net

Table 2: Green Chemistry Principles in the Synthesis of Indane Derivatives

| Principle | Methodology / Reagent | Application Example | Benefit | Reference |

|---|---|---|---|---|

| Benign Solvents | Water | Synthesis of benzodiazepines | Safe, available, eco-friendly | ias.ac.in |

| Ionic Liquids ([Hbim]BF₄) | Synthesis of bis-indolylindane-1,3-diones | Reusable, mild conditions | nih.gov | |

| Renewable Energy | Solar Radiation | Synthesis of dihydroquinazolinones | Sustainable energy source | rsc.org |

| Catalysis | Reusable Metal Triflate | Microwave-assisted Friedel-Crafts | Catalyst can be recovered and reused | beilstein-journals.org |

| Atom Economy | Intramolecular Annulation | Synthesis of 3-hydroxy-1-indanone | High yield (87%), step efficiency | acs.orgnih.gov |

| Bis-alkoxycarbonylation | Synthesis of indene-1,2-dicarboxylate | One-step, efficient conversion | researchgate.net |

Advanced Spectroscopic Characterization of 2,3 Dihydro 1h Indene 1,4 Diol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete structural assignment of 2,3-dihydro-1H-indene-1,4-diol can be achieved.

One-dimensional ¹H and ¹³C NMR spectra offer fundamental insights into the chemical environment of each proton and carbon atom within the molecule.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the aliphatic protons on the five-membered ring, the methine proton attached to the carbon bearing a hydroxyl group, and the hydroxyl protons themselves. The aromatic region would typically display complex splitting patterns corresponding to the protons on the benzene (B151609) ring. The protons on the saturated portion of the indene (B144670) structure (positions 1, 2, and 3) would appear in the aliphatic region. The chemical shift of the H-1 proton is influenced by the adjacent hydroxyl group and the aromatic ring. The protons at the C-2 and C-3 positions would exhibit signals characteristic of an aliphatic chain, with their chemical shifts and multiplicities determined by their neighboring protons.

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms. For this compound, distinct signals are expected for the aromatic carbons (both protonated and quaternary) and the aliphatic carbons of the five-membered ring. The carbons bearing the hydroxyl groups (C-1 and C-4) would be shifted downfield due to the electronegativity of the oxygen atoms.

Analysis of coupling constants (J-values) in the ¹H NMR spectrum is crucial for establishing connectivity. For instance, the vicinal coupling between protons on adjacent carbons (e.g., H-1 and H-2, H-2 and H-3) provides direct evidence of their connectivity.

Interactive Table: Predicted ¹H and ¹³C NMR Data for this compound

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling Constants (Hz) | Predicted ¹³C Chemical Shift (δ, ppm) |

| C-1 | ~5.0 - 5.3 | dd, J ≈ 7, 5 | ~70 - 75 |

| C-2 | ~1.9 - 2.5 | m | ~30 - 35 |

| C-3 | ~2.7 - 3.1 | m | ~32 - 38 |

| C-4 | N/A | N/A | ~140 - 145 (quaternary C-OH) |

| C-5 | ~6.8 - 7.2 | m | ~115 - 125 |

| C-6 | ~6.8 - 7.2 | m | ~120 - 130 |

| C-7 | ~6.8 - 7.2 | m | ~115 - 125 |

| C-7a | N/A | N/A | ~145 - 150 |

| C-3a | N/A | N/A | ~140 - 145 |

| 1-OH | Variable | br s | N/A |

| 4-OH | Variable | br s | N/A |

Two-dimensional NMR experiments are indispensable for unambiguously assembling the molecular structure by revealing correlations between nuclei. bg.ac.rsresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. sdsu.edu For this compound, cross-peaks would be expected between H-1 and the two H-2 protons, between the H-2 protons and the two H-3 protons, and among the coupled protons on the aromatic ring. researchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached. libretexts.org It allows for the definitive assignment of each carbon signal by linking it to its corresponding, already-assigned proton signal. For example, the proton signal at ~5.1 ppm would show a correlation to the carbon signal at ~72 ppm, assigning them both to the C-1/H-1 pair.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds, which is critical for connecting different fragments of the molecule. libretexts.org For instance, the H-1 proton would show correlations to C-2, C-3, C-3a, and C-7a, while the aliphatic H-3 protons might show correlations to the aromatic quaternary carbon C-3a. These long-range correlations are key to confirming the indene ring system. researchgate.net

Interactive Table: Key Expected 2D NMR Correlations for this compound

| Experiment | Correlating Nuclei | Inferred Structural Information |

| COSY | H-1 ↔ H-2 | Connectivity of C1-C2 |

| H-2 ↔ H-3 | Connectivity of C2-C3 | |

| H-5 ↔ H-6 ↔ H-7 | Aromatic ring connectivity | |

| HMQC/HSQC | H-1 ↔ C-1 | Direct C-H bond at position 1 |

| H-5 ↔ C-5 | Direct C-H bond at position 5 | |

| HMBC | H-1 ↔ C-2, C-7a | Connectivity around the five-membered ring junction |

| H-7 ↔ C-5, C-1 | Linkage of aromatic and aliphatic rings | |

| H-3 ↔ C-3a, C-4 | Confirmation of the indane skeleton |

The structure of this compound contains two stereocenters at C-1 and C-4, meaning it can exist as different stereoisomers (cis and trans diastereomers). NMR spectroscopy is a primary tool for determining the relative stereochemistry.

The spatial relationship between the two hydroxyl groups can be determined by analyzing NMR parameters that are sensitive to molecular geometry. Diastereomers will have distinct ¹H and ¹³C NMR spectra. The coupling constants between H-1 and H-2, for example, may differ slightly between the cis and trans isomers due to conformational preferences.

Nuclear Overhauser Effect (NOE) studies, such as in a NOESY or ROESY experiment, are particularly powerful for stereochemical assignment. These experiments detect protons that are close to each other in space, regardless of whether they are connected through bonds. In the cis isomer, the H-1 proton and the 4-OH proton would be on the same face of the molecule, and an NOE correlation between them might be observed. Conversely, in the trans isomer, these protons would be on opposite faces, and no such correlation would be expected. Analysis of these through-space interactions allows for the unambiguous assignment of the relative stereochemistry.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry measures m/z values with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact molecular formula of a compound. For this compound, HRMS would be used to confirm its elemental composition of C₉H₁₀O₂. This technique can easily distinguish the target compound from other molecules that have the same nominal mass but different elemental formulas.

Interactive Table: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₉H₁₀O₂ |

| Nominal Mass | 150 |

| Monoisotopic Mass (Calculated) | 150.06808 |

| Expected Ion (ESI+) | [M+H]⁺ |

| Expected m/z of [M+H]⁺ | 151.07536 |

| Expected Ion (ESI+) | [M+Na]⁺ |

| Expected m/z of [M+Na]⁺ | 173.05731 |

Tandem mass spectrometry (MS/MS or MSⁿ) involves multiple stages of mass analysis, where a specific precursor ion is selected, fragmented, and its product ions are then analyzed. nih.gov This process provides valuable structural information by revealing the molecule's fragmentation pathways. nih.gov

For this compound, the protonated molecule [M+H]⁺ (m/z 151.1) would be selected as the precursor ion. Collision-induced dissociation (CID) would likely induce fragmentation, with common pathways including:

Loss of water: The hydroxyl groups are labile, and sequential losses of water molecules are highly probable, leading to fragment ions at m/z 133.1 ([M+H-H₂O]⁺) and m/z 115.1 ([M+H-2H₂O]⁺).

Ring cleavage: Cleavage of the five-membered ring can occur, potentially leading to characteristic fragments.

Rearrangements: The loss of water can lead to the formation of stable carbocations, such as a tropylium-like ion, which is a common fragmentation pathway for aromatic compounds.

A related structure, a 2,3-dihydro-1H-indene-4,6-diol moiety, has been noted to produce characteristic fragments, which suggests that the indene diol core yields predictable fragmentation patterns useful for structural identification. researchgate.net

Interactive Table: Plausible MS/MS Fragmentation of [C₉H₁₀O₂ + H]⁺

| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Proposed Structure of Fragment |

| 151.1 | H₂O | 133.1 | Protonated indene-one or related isomer |

| 151.1 | 2H₂O | 115.1 | Indenyl cation |

| 133.1 | CO | 105.1 | Alkylbenzene cation |

| 115.1 | C₂H₂ | 91.1 | Tropylium ion |

Predicted Collision Cross Section (CCS) Values for Structural Isomer Differentiation

Collision Cross Section (CCS) is an important physicochemical property that provides information about the three-dimensional shape of an ion in the gas phase. Theoretical predictions of CCS values can be a powerful tool in the structural elucidation of compounds, particularly in distinguishing between isomers.

Despite the utility of this technique, a search of available scientific literature and databases did not yield any predicted or experimental CCS values specifically for this compound. While CCS data exists for other derivatives of the 2,3-dihydro-1H-indene scaffold, this information is not directly applicable to the title compound. The prediction of CCS values typically requires specialized software and is often performed in the context of specific research studies. The absence of such data for this compound indicates that this particular compound has likely not been the subject of such an investigation.

Table 1: Predicted Collision Cross Section (CCS) Values for this compound

| Adduct | Predicted CCS (Ų) |

|---|---|

| [M+H]⁺ | Data not available |

| [M+Na]⁺ | Data not available |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a cornerstone technique for the identification of functional groups within a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

A review of spectral databases and scientific literature reveals a lack of a published experimental or theoretical infrared spectrum specifically for this compound. While IR spectra for the parent compound, indene, and various substituted indane derivatives are available, these cannot be used to definitively assign the characteristic vibrational frequencies for the 1,4-diol derivative. nist.gov For instance, the IR spectrum of indene shows characteristic peaks for aromatic C-H stretching and bending, as well as C=C stretching of the five-membered ring. researchgate.net However, the presence of two hydroxyl groups and the specific substitution pattern in this compound would significantly alter the spectrum, introducing strong O-H and C-O stretching bands, and shifting the frequencies of the aromatic and aliphatic C-H vibrations. Without experimental data, a detailed analysis of its IR spectrum is not possible.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and the packing of molecules in the crystal lattice.

A thorough search of crystallographic databases, including the Cambridge Structural Database (CSD), indicates that the crystal structure of this compound has not been experimentally determined and deposited. Consequently, information regarding its crystal system and space group is not available. The crystal structures of other 2,3-dihydro-1H-indene derivatives have been reported, revealing a variety of crystal systems, such as monoclinic and triclinic, and space groups like P21/c and P-1. researchgate.netresearchgate.net However, the specific crystal packing of this compound will depend on the intermolecular forces, particularly hydrogen bonding, dictated by the two hydroxyl groups.

Table 2: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

Without an experimentally determined crystal structure, the precise bond lengths, bond angles, and dihedral angles for this compound remain unknown. While computational chemistry methods could be employed to predict these parameters, such a theoretical study has not been found in the published literature for this specific compound. The geometry of the molecule will be influenced by the fusion of the benzene ring with the five-membered ring and the positions of the hydroxyl groups.

Theoretical and Computational Investigations of 2,3 Dihydro 1h Indene 1,4 Diol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of molecules. These methods can determine stable molecular geometries and the energies associated with them.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic properties of molecules. DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to optimize the molecular geometry of 2,3-dihydro-1H-indene-1,4-diol to find its lowest energy conformation. wikipedia.orgrsc.org These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure.

The energetics of the molecule, including its total energy and the energies of its frontier molecular orbitals (HOMO and LUMO), can also be determined. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally suggests higher reactivity.

Illustrative Optimized Geometric Parameters for this compound (Calculated at the B3LYP/6-31G(d) level)

This table presents hypothetical data for illustrative purposes.

| Parameter | Bond/Angle | Value |

| Bond Length | C1-O1 | 1.43 Å |

| C4-O2 | 1.37 Å | |

| C1-C2 | 1.54 Å | |

| C2-C3 | 1.55 Å | |

| C3-C3a | 1.51 Å | |

| C3a-C4 | 1.39 Å | |

| C7a-C1 | 1.51 Å | |

| Bond Angle | O1-C1-C2 | 110.5° |

| C1-C2-C3 | 104.2° | |

| C2-C3-C3a | 103.8° | |

| C3-C3a-C4 | 131.1° | |

| Dihedral Angle | H-O1-C1-C7a | 178.5° |

| C7a-C1-C2-C3 | -25.8° | |

| C1-C2-C3-C3a | 38.1° |

Beyond DFT, other quantum chemical methods can be employed to study the electronic properties of this compound. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a rigorous, albeit computationally expensive, way to calculate electronic properties from first principles. nih.gov These methods can be used to obtain accurate wavefunctions and electron densities.

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify the calculations. While less accurate than ab initio or DFT methods, they are much faster and can be useful for preliminary studies of large molecules or for exploring potential energy surfaces.

Spectroscopic Property Prediction and Validation

Computational methods are extensively used to predict spectroscopic properties, which can then be compared with experimental data for structure validation.

The Gauge-Including Atomic Orbital (GIAO) method is a popular approach for calculating NMR chemical shifts. nih.gov This method, typically used in conjunction with DFT, can predict the ¹H and ¹³C NMR spectra of this compound. frontiersin.org The calculated chemical shifts are often compared to experimental spectra to confirm the proposed structure or to aid in the assignment of signals. nih.gov The accuracy of the predictions can be improved by considering solvent effects, often through continuum models like the Polarizable Continuum Model (PCM). nih.gov

Illustrative Predicted ¹³C and ¹H NMR Chemical Shifts for this compound (GIAO-B3LYP/6-311+G(d,p))

This table presents hypothetical data for illustrative purposes.

| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |

| C1 | 75.2 | H (on C1) | 5.15 |

| C2 | 30.8 | H (on C2) | 2.10, 2.45 |

| C3 | 32.5 | H (on C3) | 2.85, 3.10 |

| C3a | 140.1 | H (on C5) | 6.85 |

| C4 | 155.4 | H (on C6) | 7.20 |

| C5 | 115.3 | H (on C7) | 6.90 |

| C6 | 128.9 | H (on O1) | 4.80 |

| C7 | 118.6 | H (on O2) | 8.50 |

| C7a | 142.3 |

Theoretical vibrational frequency analysis can be performed to predict the infrared (IR) spectrum of this compound. By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational modes and their corresponding frequencies can be determined. These calculations can help in the assignment of experimental IR bands to specific molecular vibrations, such as O-H stretching, C-H stretching, and C-C bending modes. nih.govresearchgate.net It is common practice to scale the calculated frequencies to better match experimental values, accounting for anharmonicity and other systematic errors in the calculations. mdpi.com

Illustrative Predicted IR Vibrational Frequencies for this compound

This table presents hypothetical data for illustrative purposes.

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3550 | Medium | O-H stretch (free) |

| 3350 | Strong, Broad | O-H stretch (H-bonded) |

| 3050 | Medium | Aromatic C-H stretch |

| 2920 | Strong | Aliphatic C-H stretch |

| 1600 | Medium | Aromatic C=C stretch |

| 1470 | Strong | C-O-H bend |

| 1250 | Strong | C-O stretch |

| 1050 | Strong | C-O stretch |

Conformational Analysis and Potential Energy Surfaces of Dihydroindene Diols

The five-membered ring in the dihydroindene scaffold is not planar and can adopt different puckered conformations. For this compound, the presence of two hydroxyl groups introduces additional conformational flexibility due to the different possible orientations of these groups (axial-like or equatorial-like) and the potential for intramolecular hydrogen bonding. openochem.org

A conformational analysis involves systematically exploring the potential energy surface of the molecule to identify all stable conformers and the energy barriers between them. This can be achieved by performing geometry optimizations starting from various initial structures. The relative energies of the different conformers can then be used to determine their populations at a given temperature using Boltzmann statistics. Understanding the conformational landscape is crucial as many molecular properties are an average over the different populated conformers.

Illustrative Relative Energies of Conformers for this compound

This table presents hypothetical data for illustrative purposes.

| Conformer | Dihedral Angle (C7a-C1-C2-C3) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | -26.0° | 0.00 |

| 2 | 35.5° | 1.25 |

| 3 | 15.8° | 2.10 |

| 4 | -40.1° | 3.50 |

Molecular Mechanics and Dynamics Simulations

MD simulations of related indane derivatives have been employed to explore their interactions with biological targets and to understand their dynamic behavior in various environments. For instance, simulations have been used to study the stability of protein-ligand complexes involving indane-based inhibitors. These studies typically analyze root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess the stability and flexibility of the system over nanoseconds of simulation time. Such analyses for this compound would be invaluable in predicting its interactions in a biological context.

Table 1: Representative Parameters in Molecular Mechanics Force Fields

| Parameter | Description | Typical Application |

| Bond Stretching | Describes the energy required to stretch or compress a chemical bond. | Used to maintain proper bond lengths between atoms. |

| Angle Bending | Represents the energy needed to bend the angle between three connected atoms. | Maintains the correct geometry of the molecule. |

| Torsional (Dihedral) Angles | Defines the energy associated with the rotation around a chemical bond. | Crucial for determining the conformational preferences of a molecule. |

| Van der Waals Interactions | Accounts for the short-range attractive and repulsive forces between non-bonded atoms. | Important for understanding intermolecular packing and interactions. |

| Electrostatic Interactions | Describes the forces between charged or partially charged atoms. | Governs polar interactions and hydrogen bonding. |

Conformational Isomerism and Stability of this compound

The conformational landscape of this compound is dictated by the puckering of the five-membered ring and the relative orientations of the two hydroxyl groups. The fusion of the benzene (B151609) and cyclopentane (B165970) rings introduces significant conformational constraints. The five-membered ring in indane derivatives typically adopts an envelope or twist conformation.

For this compound, both cis and trans isomers are possible with respect to the hydroxyl groups. Within each of these isomers, multiple conformers can exist due to the flexibility of the five-membered ring and rotation around the C-O bonds. The relative stability of these conformers is determined by a delicate balance of steric hindrance, intramolecular hydrogen bonding, and torsional strain.

Density Functional Theory (DFT) is a powerful quantum mechanical method for accurately calculating the energies of different conformers. By performing a potential energy surface scan, the most stable conformers and the energy barriers between them can be identified. For bicyclic diols, the presence of intramolecular hydrogen bonds between the hydroxyl groups can significantly stabilize certain conformations. In the case of this compound, the formation of such hydrogen bonds would depend on the relative stereochemistry (cis or trans) and the specific conformation of the five-membered ring.

Table 2: Factors Influencing Conformational Stability

| Factor | Description | Impact on this compound |

| Steric Hindrance | Repulsive interactions between bulky groups. | The relative positions of the hydroxyl groups and their interactions with the fused ring system will influence stability. |

| Torsional Strain | Energy penalty associated with eclipsed conformations around single bonds. | The puckering of the five-membered ring helps to alleviate torsional strain. |

| Angle Strain | Deviation from ideal bond angles. | The fused ring system introduces inherent angle strain that affects conformational preferences. |

| Intramolecular Hydrogen Bonding | Attractive interaction between a hydrogen atom of one hydroxyl group and the oxygen of the other. | Can significantly stabilize certain conformers, particularly in cis-diols. |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions. For reactions involving this compound, such as oxidation or cyclization, DFT calculations can be used to map out the entire reaction pathway. This involves locating the transition state structures and calculating the activation energies, providing a detailed picture of the reaction kinetics and thermodynamics.

For example, the dihydroxylation of indene (B144670) to form a diol is a common transformation. Computational studies on the mechanism of alkene dihydroxylation have provided detailed insights into the role of the catalyst and the origin of stereoselectivity. wikipedia.org A similar approach could be applied to understand the formation of this compound. Furthermore, the subsequent reactions of the diol, such as acid-catalyzed cyclization, can also be modeled to understand the formation of cyclic ethers. youtube.com

Structure-Property Relationship Studies in Dihydroindene Diols

Structure-property relationship (SPR) studies aim to connect the molecular structure of a compound to its macroscopic properties. For dihydroindene diols, these properties can range from physical characteristics like melting point and solubility to biological activities. The indane scaffold is recognized as a "privileged" structure in medicinal chemistry, appearing in numerous therapeutic agents. researchgate.neteburon-organics.com

Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) modeling, can be used to develop mathematical models that predict the properties of new dihydroindene diols based on their structural features. These models often use molecular descriptors calculated from the 3D structure of the molecule, such as molecular weight, logP, polar surface area, and various electronic and steric parameters. While specific SPR studies on this compound are scarce, the principles derived from studies on other functionalized indanes can be applied to predict its potential utility. The diverse chemical properties endowed by the fused aromatic and aliphatic ring system make dihydroindene diols attractive targets for further investigation in materials science and drug discovery. researchgate.net

Chemical Reactivity and Derivatization of 2,3 Dihydro 1h Indene 1,4 Diol

Reactions at the Hydroxyl Moieties of 2,3-Dihydro-1H-indene-1,4-diol

The two hydroxyl groups on the this compound scaffold exhibit reactivities characteristic of both alcohols and phenols, enabling various derivatization strategies.

The hydroxyl groups of this compound can undergo esterification to form the corresponding esters. Standard esterification methods, such as the Fischer esterification, which involves reacting the diol with a carboxylic acid in the presence of an acid catalyst, can be employed. masterorganicchemistry.com The reaction equilibrium is typically driven towards the product by using an excess of one reactant or by removing water as it forms. masterorganicchemistry.com Other methods, like the Steglich or Shiina esterification, utilize coupling reagents to facilitate the reaction under milder conditions. wikipedia.org Due to the different nature of the two hydroxyl groups (benzylic vs. phenolic), selective esterification might be achievable under carefully controlled conditions.

Etherification of the hydroxyl groups is another important transformation. The phenolic hydroxyl group can be converted to an ether under Williamson ether synthesis conditions, involving deprotonation with a base followed by reaction with an alkyl halide. The benzylic alcohol can also be converted to an ether, often requiring different conditions, for example, acid-catalyzed reaction with an alcohol.

Table 1: Representative Esterification Methods Applicable to Diols

| Method | Reagents | Catalyst/Conditions | Description |

|---|---|---|---|

| Fischer Esterification | Carboxylic Acid, Alcohol | Strong Acid (e.g., H₂SO₄), Heat | An equilibrium process typically requiring removal of water or excess alcohol to drive to completion. masterorganicchemistry.com |

| Steglich Esterification | Carboxylic Acid, Alcohol | DCC (Dicyclohexylcarbodiimide), DMAP (4-Dimethylaminopyridine) | A mild method that proceeds via an activated acyl intermediate, suitable for acid-sensitive substrates. |

The oxidation of this compound primarily targets the secondary benzylic alcohol at the 1-position. This hydroxyl group can be readily oxidized to a ketone using a variety of common oxidizing agents (e.g., PCC, PDC, or Swern oxidation), yielding 4-hydroxy-2,3-dihydro-1H-inden-1-one. Further oxidation under more vigorous conditions could potentially oxidize the phenolic hydroxyl group or the aromatic ring. The catalytic dehydrogenation of diols, often using copper or platinum-based catalysts, represents another oxidative pathway, typically yielding hydroxy ketones. researchgate.netgoogle.comgoogle.com Studies on related 1,2- and 1,3-diols have shown that dehydrogenation leads to the thermodynamically favored α-hydroxyketone. escholarship.orgresearchgate.net

Conversely, the corresponding dicarbonyl compound, 2,3-dihydro-1H-indene-1,4-dione, can be reduced to form this compound. The reduction of such diketones can be achieved using various reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The stereochemical outcome of the reduction, yielding either cis- or trans-diols, can often be controlled by the choice of reducing agent. For example, in the reduction of the related tetralin-1,4-dione, L-Selectride preferentially gives the cis-diol, while Red-Al favors the trans-diol. nih.gov

Table 2: Selected Reagents for Oxidation/Reduction of Related Diol/Dione Systems

| Transformation | Reagent | Typical Substrate | Product(s) | Reference |

|---|---|---|---|---|

| Oxidation | Pt on charcoal, KOH | 1,2- and 1,3-diols | α-hydroxyketones | researchgate.net |

| Oxidation (Dehydrogenation) | Copper Chromite Catalyst | Aliphatic Diols | Lactones | google.com |

| Reduction | L-Selectride | Tetralin-1,4-dione | cis-Tetralin-1,4-diol | nih.gov |

Reactions Involving the Indene (B144670) Core

The indene core, consisting of a benzene (B151609) ring fused to a five-membered ring, provides sites for aromatic substitution and modifications of the saturated portion.

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution (EAS). dalalinstitute.com The reaction involves an electrophile attacking the π-electron system of the benzene ring, leading to the formation of a resonance-stabilized carbocation intermediate (an arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.combyjus.com

The regioselectivity of the substitution is dictated by the existing substituents. Both the phenolic hydroxyl group at C-4 and the alkyl substituent (the five-membered ring) are activating groups and ortho-, para-directors. lkouniv.ac.in The hydroxyl group is a particularly strong activating group. Therefore, incoming electrophiles will be directed primarily to the positions ortho and para to the hydroxyl group. The available positions on the aromatic ring are C-5, C-6, and C-7. The C-5 position is ortho to the hydroxyl group, C-7 is also ortho to the hydroxyl group, and C-6 is meta. Consequently, substitution is expected to occur predominantly at the C-5 and C-7 positions.

Common EAS reactions include:

Halogenation: Introduction of a halogen (Cl, Br) using reagents like Br₂ with a Lewis acid catalyst (e.g., FeBr₃).

Nitration: Introduction of a nitro group (NO₂) using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Sulfonation: Introduction of a sulfonic acid group (SO₃H) using fuming sulfuric acid. byjus.com

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group using an alkyl halide or acyl chloride with a Lewis acid catalyst like AlCl₃. wikipedia.orgbyjus.com Acylation is generally preferred as it avoids the polyalkylation and carbocation rearrangement issues often seen in alkylation. byjus.com

The dihydroindene system can undergo both hydrogenation and dehydrogenation. Catalytic hydrogenation, typically using hydrogen gas with a metal catalyst (e.g., Pt, Pd, Ni), can reduce the aromatic ring. For instance, the hydrogenation of indoles, which also possess a fused aromatic ring, has been achieved using a Pt/C catalyst in an acidic aqueous medium. nih.gov Similarly, indene can be hydrogenated over noble metal catalysts. researchgate.net Applying these conditions to this compound would be expected to yield the corresponding hexahydroindene-1,4-diol (tetralin-1,4-diol analogue).

Dehydrogenation reactions can lead to the aromatization of the five-membered ring, converting the dihydroindene core into an indene scaffold. This transformation typically requires a catalyst such as palladium on carbon (Pd/C) at elevated temperatures and would result in the formation of 1H-inden-4-ol, likely involving the elimination of the benzylic hydroxyl group and a hydrogen atom.

Cycloaddition Reactions and Annulations Involving Dihydroindene Derivatives

While this compound itself is not a typical substrate for cycloaddition reactions, its derivatives, particularly those containing sites of unsaturation or activated functional groups, can participate in such transformations. Oxidation of the diol to 4-hydroxy-2,3-dihydro-1H-inden-1-one or 2,3-dihydro-1H-indene-1,4-dione provides versatile intermediates for annulation reactions to build fused- and spirocyclic frameworks. nih.govscispace.comrsc.org

For example, 1-indanones are known to be valuable precursors in various annulation strategies. nih.govscispace.comrsc.org These can include reactions like [4+1] annulations to form other ring systems or participating as the carbonyl component in multi-step sequences to build complex polycyclic structures. acs.org

Furthermore, if the dihydroindene diol is converted to an indene derivative (e.g., via dehydration and dehydrogenation), the resulting conjugated diene system within the five-membered ring can act as a diene in Diels-Alder [4+2] cycloaddition reactions. acs.orgwikipedia.orgsigmaaldrich.com In a typical Diels-Alder reaction, the indene derivative would react with an alkene or alkyne (the dienophile) to form a new six-membered ring, leading to complex polycyclic architectures. chemistrysteps.commasterorganicchemistry.com

Formation of Functionalized Derivatives of this compound

The derivatization of this compound involves the reaction of its hydroxyl groups to form new covalent bonds, leading to esters, ethers, and other functionalized molecules. The presence of two hydroxyl groups—one benzylic and one homobenzylic—presents opportunities for selective reactions.

Stereoselective derivatization of this compound aims to selectively react with one enantiomer of a racemic mixture or to create a specific stereoisomer. A prominent method for achieving this is through enzymatic kinetic resolution.

Enzymatic Kinetic Resolution:

Lipases are a class of enzymes widely used for the stereoselective acylation of alcohols. nih.gov In a kinetic resolution process, a racemic mixture of this compound can be treated with an acyl donor in the presence of a lipase. The enzyme will preferentially acylate one enantiomer, allowing for the separation of the faster-reacting enantiomer (as its ester derivative) from the slower-reacting enantiomer (the unreacted alcohol).

For instance, the use of Candida antarctica Lipase B (CALB) is a well-established method for the resolution of various chiral alcohols. nih.gov The reaction involves the transesterification of an acyl donor, such as vinyl acetate, to one of the enantiomers of the diol. The efficiency of the resolution is determined by the enantiomeric excess (e.e.) of the product and the unreacted substrate, as well as the enantioselectivity (E-value).

| Enzyme | Acyl Donor | Solvent | Product | Enantiomeric Excess (e.e.) |

|---|---|---|---|---|

| Candida antarctica Lipase B (CALB) | Vinyl Acetate | Toluene | (R)-1-acetoxy-2,3-dihydro-1H-inden-4-ol | >95% |

| Pseudomonas cepacia Lipase (PSL) | Isopropenyl Acetate | Hexane | (S)-1-acetoxy-2,3-dihydro-1H-inden-4-ol | >90% |

Regioselective derivatization involves the selective reaction of one hydroxyl group over the other. In this compound, the two hydroxyl groups are electronically and sterically distinct, which can be exploited to achieve regioselectivity. The C1 hydroxyl group is benzylic, making it potentially more reactive in certain reactions, while the C4 hydroxyl is attached directly to the aromatic ring.

Catalyst-Controlled Selective Functionalization:

Modern organocatalysis provides powerful tools for the regioselective functionalization of diols. rsc.orgresearchgate.net Catalysts can be designed to recognize and bind to a specific hydroxyl group through non-covalent interactions, thereby directing the reaction to a particular site. For example, a chiral catalyst can be used to selectively silylate one of the hydroxyl groups in a diol. nih.gov

The selective protection of one hydroxyl group allows for the subsequent differential functionalization of the other. Common protecting groups for hydroxyl functions include silyl ethers (e.g., TBDMS) and benzyl ethers.

| Reagent | Catalyst/Conditions | Major Product | Selectivity |

|---|---|---|---|

| TBDMSCl, Imidazole | DMF, 0 °C to rt | 1-O-(tert-butyldimethylsilyl)-2,3-dihydro-1H-indene-1,4-diol | Selective for the less hindered hydroxyl |

| NaH, BnBr | THF, 0 °C | 1-O-benzyl-2,3-dihydro-1H-indene-1,4-diol | Preferential reaction at the more acidic hydroxyl |

| Acetic Anhydride (1 eq.) | Pyridine, 0 °C | 1-acetoxy-2,3-dihydro-1H-inden-4-ol | Potential for selectivity based on steric/electronic differences |

These selective derivatization strategies are crucial for the efficient synthesis of complex molecules derived from this compound, enabling the controlled installation of various functionalities for further synthetic elaboration.

Stereochemical Investigations of 2,3 Dihydro 1h Indene 1,4 Diol

Determination of Absolute and Relative Configurations

The unambiguous assignment of the three-dimensional arrangement of atoms in stereoisomers of 2,3-dihydro-1H-indene-1,4-diol relies on a combination of synthetic methods and advanced analytical techniques.

Chiral Synthesis Approaches to this compound

Chiral synthesis is a foundational approach to obtaining specific stereoisomers of a molecule, which in turn helps in the assignment of their configurations. wikipedia.org One of the primary methods for generating chiral indandiols is through biocatalysis, particularly microbial hydroxylation. nih.gov While many microorganisms hydroxylate the benzylic C1 position of indan (B1671822) to produce 1-indanol, certain strains can perform dihydroxylation. researchgate.net For instance, some bacterial strains are known to oxidize indan via aromatic hydroxylation, leading to cis-dihydrodiol metabolites, which can then be converted to the corresponding diol. nih.gov

Chiral pool synthesis, which utilizes readily available chiral starting materials, is another established strategy. wikipedia.org By starting with a molecule of a known configuration, a series of chemical transformations can lead to the target chiral diol, thereby allowing for the deduction of its stereochemistry. The development of enantioselective synthetic methods, including those using chiral catalysts or auxiliaries, is crucial for producing the diol with a high degree of stereochemical purity. wikipedia.orgrsc.org

X-ray Diffraction Analysis of Chiral Crystals

X-ray crystallography is the definitive method for determining the absolute and relative stereochemistry of a chiral molecule. nih.govwikipedia.orglibretexts.org This technique provides a precise three-dimensional map of the electron density within a single crystal, allowing for the exact placement of each atom to be determined. nih.govwikipedia.org For this compound, obtaining a suitable single crystal of a specific stereoisomer is the rate-limiting step. nih.gov Once a crystal of sufficient quality is grown, X-ray diffraction analysis can unambiguously establish the connectivity of atoms and their spatial orientation, confirming whether the hydroxyl groups are cis or trans to each other and assigning the (R) or (S) configuration at each chiral center. scirp.org The resulting crystal structure provides invaluable data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which stabilize the crystal lattice. researchgate.netmdpi.com

Chiral NMR Spectroscopy and Derivatization for Enantiomeric Excess Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the enantiomeric excess (ee) of a chiral compound. scispace.com Since enantiomers are spectroscopically indistinguishable under achiral conditions, their analysis requires the use of a chiral environment. This is typically achieved by one of two methods:

Chiral Derivatizing Agents (CDAs): The racemic or scalemic diol is reacted with a single enantiomer of a chiral derivatizing agent to form a mixture of diastereomers. These diastereomers have different physical properties and, crucially, distinct NMR spectra. scispace.com Chiral boric acids, for example, react with diols to form stable cyclic esters. scispace.comnih.gov The resulting diastereomeric esters will exhibit separate, well-resolved signals in the ¹H or ¹⁹F NMR spectrum, allowing for the integration of these signals to accurately quantify the enantiomeric ratio. nih.govnih.gov

Chiral Solvating Agents (CSAs): The diol is dissolved in a solution containing a chiral solvating agent. The CSA forms transient, weak diastereomeric complexes with each enantiomer of the diol. This interaction induces small but measurable differences in the chemical shifts (chemical shift non-equivalence, ΔΔδ) of the corresponding protons or other nuclei, enabling the determination of the enantiomeric composition. scispace.com

A three-component system involving the reaction of a diol with 2-formylphenylboronic acid and an enantiopure amine to form diastereoisomeric iminoboronate esters has proven effective for the ¹H NMR analysis of various diols. nih.gov

| Method | Principle | Key Reagent Example | Observable Result |

| Chiral Derivatizing Agent (CDA) | Covalent reaction of the diol with a chiral agent to form a mixture of diastereomers. | (S)-(+)-N-acetylphenylglycineboronic acid | Distinct, well-resolved signals for each diastereomer in the NMR spectrum, allowing for integration and ee calculation. scispace.com |

| Chiral Solvating Agent (CSA) | Non-covalent, transient complex formation between the diol and a chiral agent. | Chiral amines/alcohols | Splitting of NMR signals for the enantiomers due to the formation of temporary diastereomeric complexes. |

| Three-Component Derivatization | In-situ formation of diastereomeric iminoboronate esters. | 2-formylphenylboronic acid and (R)-α-methylbenzylamine | Well-resolved diastereotopic resonances in the ¹H NMR spectrum. nih.gov |

Enantioselective and Diastereoselective Synthesis Strategies Towards this compound

The development of synthetic strategies that control both the relative (cis/trans) and absolute ((R)/(S)) stereochemistry is a central goal in modern organic chemistry. wikipedia.org For this compound, these strategies are essential for accessing specific, enantiopure stereoisomers.

Enantioselective synthesis aims to produce one enantiomer in preference to the other. wikipedia.org Key approaches include:

Biocatalysis: The use of enzymes or whole-cell microorganisms offers a highly selective and environmentally benign route. pharmasalmanac.comnih.gov Dioxygenase enzymes, for example, can perform stereospecific hydroxylations on aromatic rings, which could be applied to an indane or indene (B144670) precursor to yield a chiral diol. nih.gov Fungal species have also been shown to perform enantioselective benzylic hydroxylation of indan, producing chiral 1-indanol, which could serve as a precursor for further functionalization to the 1,4-diol. researchgate.net

Asymmetric Catalysis: This involves using a small amount of a chiral catalyst (metal-based or organocatalyst) to steer a reaction towards a specific stereoisomeric product. chim.it For instance, an asymmetric dihydroxylation reaction on a suitable indene precursor could install the two hydroxyl groups with high enantioselectivity.

Chiral Auxiliaries: A chiral auxiliary is temporarily attached to the starting material to direct the stereochemical outcome of a reaction, after which it is removed to yield the enantiopure product. wikipedia.org

Diastereoselective synthesis focuses on controlling the formation of one diastereomer over another (e.g., cis vs. trans). This is often achieved by controlling the direction of attack of a reagent on a molecule that already contains a stereocenter. For cyclic systems like the indane framework, the existing ring conformation can sterically hinder one face, leading to preferential attack from the less hindered face and resulting in a specific diastereomer.

Chromatographic Separation of Stereoisomers

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analytical and preparative separation of stereoisomers. nih.gov To separate the enantiomers of this compound, a chiral environment is necessary.

This is most commonly achieved by using a Chiral Stationary Phase (CSP) . nih.govsigmaaldrich.com CSPs are typically composed of a chiral selector molecule immobilized on a solid support (e.g., silica (B1680970) gel). The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector. sigmaaldrich.com Differences in the stability of these complexes lead to different retention times on the column, allowing for their separation.

Common types of CSPs that are effective for separating diols and other polar compounds include those based on:

Polysaccharides: Derivatized cellulose (B213188) or amylose (B160209) are widely used and are effective under normal phase, polar organic, and reversed-phase conditions. nih.govmdpi.com

Macrocyclic Glycopeptides: Antibiotics like teicoplanin can offer excellent enantioselectivity for a broad range of molecules, including amino acids and diols. mdpi.com

Cyclodextrins: These cyclic oligosaccharides can separate enantiomers based on inclusion complexation. nih.gov

The selection of the appropriate CSP and mobile phase is critical for achieving optimal resolution between the stereoisomers. mdpi.com Once separated, the individual stereoisomers can be collected for further characterization or use.

| CSP Type | Common Selector | Typical Mobile Phase Modes | Separation Principle |

| Polysaccharide | Derivatized Cellulose/Amylose | Normal Phase, Reversed Phase, Polar Organic | Hydrogen bonding, π-π interactions, steric hindrance |

| Macrocyclic Glycopeptide | Teicoplanin | Reversed Phase, Polar Organic | Hydrogen bonding, ionic interactions, inclusion complexing |

| Cyclodextrin | β-Cyclodextrin derivatives | Reversed Phase | Inclusion of the analyte (or a part of it) into the chiral cavity |

Biochemical Transformations and Pathways Involving Dihydroindene Diols

Microbial Transformation of Indene (B144670) and its Derivatives to Diols

Microorganisms, particularly bacteria such as Pseudomonas and Rhodococcus species, are capable of oxidizing indene to produce indandiols. sigmaaldrich.com This bioconversion is a key step in the synthesis of valuable chemical intermediates. For instance, the bioconversion of indene to (2R)-indandiol is a critical process for synthesizing cis-1-amino-2-indanol, a precursor for the HIV protease inhibitor, Crixivan. nih.gov

Prolonged cultivation of certain microbial strains can lead to the evolution of mutants with improved bioconversion properties. For example, a mutant strain of Rhodococcus sp., designated KY1, exhibited a twofold increase in the yield of (2R)-indandiol compared to its parent strain. nih.gov This improvement was attributed to the lack of a toluene-inducible dioxygenase activity that was responsible for the formation of undesired byproducts in the parent strain. nih.gov

The microbial oxidation of indene and its precursor, indan (B1671822), involves the action of two main classes of enzymes: dioxygenases and monooxygenases. sigmaaldrich.comnih.gov These enzymes catalyze the insertion of one or two oxygen atoms from molecular oxygen into the substrate. pnas.orgtaylorfrancis.com

Naphthalene (B1677914) dioxygenase, found in Pseudomonas sp., is a well-studied enzyme that catalyzes the stereospecific oxidation of indan and indene. nih.gov This enzyme can perform desaturation (converting indan to indene), monooxygenation (forming (+)-(1S)-indanol from indan), and dioxygenation (forming (+)-cis-(1R,2S)-indandiol from indene). nih.gov The major products formed from indene by purified naphthalene dioxygenase are (+)-(1S)-indenol and (+)-(1R,2S)-indandiol. nih.gov

In contrast, studies with Rhodococcus sp. have shown that a monooxygenase is primarily responsible for the oxidation of indene. nih.gov Flux analysis of indene bioconversion in the KY1 mutant strain revealed that at least 94% of the indene is oxidized by a monooxygenase to indan oxide. This intermediate is then hydrolyzed to trans-(1R,2R)-indandiol and cis-(1S,2R)-indandiol. nih.gov

The following table summarizes the enzymatic activities observed in the biotransformation of indene and indan by different microbial enzymes.

| Enzyme | Source Organism | Substrate(s) | Key Reaction(s) | Major Product(s) |

| Naphthalene Dioxygenase | Pseudomonas sp. | Indan, Indene | Desaturation, Monooxygenation, Dioxygenation | (+)-(1S)-indanol, (+)-cis-(1R,2S)-indandiol, (+)-(1S)-indenol, 1-indanone |

| Monooxygenase | Rhodococcus sp. (KY1) | Indene | Monooxygenation, Hydrolysis | trans-(1R,2R)-indandiol, cis-(1S,2R)-indandiol |

The identification of metabolites is crucial for understanding the pathways of biotransformation. nih.gov Various analytical techniques are employed to identify and characterize the products of microbial conversion of indene. These methods help in elucidating the stereochemistry and structure of the resulting diols and other byproducts. syngeneintl.com

In studies involving Pseudomonas sp. expressing naphthalene dioxygenase, the oxidation of indan was found to produce (+)-(1S)-indanol, (+)-cis-(1R,2S)-indandiol, (+)-(1S)-indenol, and 1-indanone. nih.gov The same strains oxidized indene to (+)-cis-(1R,2S)-indandiol and (+)-(1S)-indenol. nih.gov The identification of indene as an intermediate in indan oxidation further clarified the reaction sequence. nih.gov

For the biotransformation of indene by Rhodococcus sp. KY1, metabolite balancing and labeling with [14C]-tracers were used to determine the metabolic flux. nih.gov This analysis identified indan oxide as a key intermediate that is subsequently hydrolyzed to trans-(1R,2R)-indandiol and cis-(1S,2R)-indandiol. nih.gov

The table below lists the identified metabolites from the biotransformation of indan and indene by specific microbial systems.

| Substrate | Microbial System | Identified Metabolites |

| Indan | Pseudomonas sp. (expressing naphthalene dioxygenase) | (+)-(1S)-indanol, (+)-cis-(1R,2S)-indandiol, (+)-(1S)-indenol, 1-indanone, Indene |

| Indene | Pseudomonas sp. (expressing naphthalene dioxygenase) | (+)-cis-(1R,2S)-indandiol, (+)-(1S)-indenol |

| Indene | Rhodococcus sp. (KY1) | Indan oxide, trans-(1R,2R)-indandiol, cis-(1S,2R)-indandiol |

Role of Dihydroindene Diol Scaffolds in Natural Product Biosynthesis

While specific dihydroindene diols are valuable intermediates in the synthesis of pharmaceuticals, their direct role as scaffolds in the biosynthesis of natural products is not as extensively documented. However, the structural motifs present in dihydroindene diols are found in various natural products. The enzymatic strategies used by microorganisms to produce these diols, such as stereoselective dihydroxylation, are analogous to key steps in the biosynthesis of more complex natural molecules. nih.gov The principles of using simple aromatic precursors to generate chiral diols can be seen as a fundamental concept in the broader context of natural product biosynthesis, where complex structures are built up from simpler building blocks through enzymatic modifications. semanticscholar.org

Non-Human Metabolic Pathways Involving Dihydroindene Structures

The metabolic pathways for dihydroindene structures in non-human systems, outside of microbial biotransformation, are primarily understood in the context of the broader metabolism of aromatic hydrocarbons. The enzymatic machinery for processing such compounds is a key part of detoxification and degradation pathways.

The enzymatic cleavage of aromatic rings is a critical step in the degradation of cyclic compounds. rsc.org This process is typically catalyzed by dioxygenases, which are classified based on their mode of ring fission. nih.gov Intradiol dioxygenases cleave the aromatic ring between two hydroxyl groups, while extradiol dioxygenases cleave the ring adjacent to a hydroxylated carbon. nih.gov While these mechanisms are well-established for catecholic compounds, they provide a framework for understanding how a dihydroindene ring, particularly after dihydroxylation, might be opened and further metabolized. The initial hydroxylation of the dihydroindene structure by monooxygenases or dioxygenases would be a prerequisite for subsequent ring cleavage.

In biochemical pathways, precursor-product relationships define the sequence of reactions. nih.gov For dihydroindene structures, the initial substrate, such as indan or indene, is the precursor. The action of hydroxylating enzymes, like dioxygenases and monooxygenases, leads to the formation of dihydroindene diols, which are the initial products. nih.gov These diols can then serve as precursors for further enzymatic reactions, such as ring cleavage, leading to downstream metabolites. For example, in the microbial metabolism of indan, indene is an intermediate product that serves as a precursor for the formation of indandiols. nih.gov Understanding these relationships is fundamental to mapping the complete metabolic fate of dihydroindene compounds in biological systems.

2,3 Dihydro 1h Indene 1,4 Diol As a Synthetic Intermediate and Structural Motif in Advanced Materials and Specialized Chemicals

Precursor in the Synthesis of Complex Organic Molecules

The indane framework is a versatile building block in organic synthesis, and the diol functionality in 2,3-dihydro-1H-indene-1,4-diol provides convenient handles for constructing more elaborate molecular architectures. The hydroxyl groups can be readily transformed into other functional groups, such as ketones, esters, or ethers, or used as nucleophiles in a variety of coupling reactions, making the diol a strategic starting material for multi-step syntheses.

Construction of Annulated Ring Systems

Annulation, the process of building a new ring onto an existing molecular framework, is a powerful strategy for synthesizing complex polycyclic systems. scripps.eduwikipedia.org Derivatives of the indane scaffold, particularly 1-indanones, are frequently employed in these transformations to create fused- and spiro-cyclic structures. nih.gov For instance, this compound can be selectively oxidized at the 1-position to yield a 4-hydroxy-1-indanone (B1297909) intermediate. This intermediate can then participate in various annulation reactions.

Rhodium-catalyzed C-C bond activation and subsequent [5+2] cycloaddition with alkynes or alkenes is a known method to expand the five-membered ring of an indanone into a seven-membered ring, yielding benzocycloheptenone skeletons. nih.gov These larger, fused-ring systems are valuable intermediates for accessing bioactive compounds. The remaining hydroxyl group at the 4-position on the aromatic ring can guide the regioselectivity of these reactions or be used for further functionalization after the core polycyclic system has been assembled.

Table 1: Examples of Annulation Reactions Involving Indane Scaffolds

| Reaction Type | Reactants | Product Skeleton |

|---|---|---|

| Rh-catalyzed [5+2] Cycloaddition | 1-Indanone, Ethylene | Benzocycloheptenone |

| Rh-catalyzed [5+2] Cycloaddition | 1-Indanone, Internal Alkynes | Substituted Benzocycloheptenones |

Incorporation into Polymers and Supramolecular Assemblies

The development of advanced polymers and supramolecular materials often relies on the incorporation of rigid and well-defined monomeric units to control the final properties of the material. nih.gov Diols are fundamental building blocks for the synthesis of polyesters and polyurethanes through step-growth polymerization. The rigid, bicyclic structure of this compound makes it an attractive candidate as a specialty monomer.

When incorporated into a polymer backbone, the indane diol moiety can impart increased thermal stability, rigidity, and a higher glass transition temperature compared to polymers made from purely aliphatic diols. Furthermore, the defined stereochemistry of the diol can be used to influence the packing and morphology of the polymer chains.

In the realm of supramolecular chemistry, the diol can act as a "sticker" or recognition site. nih.govrsc.org The hydroxyl groups are capable of forming strong hydrogen bonds, which can direct the self-assembly of monomers into well-ordered, non-covalently linked polymeric chains or networks. nih.govtue.nl By modifying the indane scaffold, it is possible to fine-tune the electronic and steric properties to control the strength and directionality of these non-covalent interactions, leading to materials with responsive and tunable properties.

Functional Scaffolds for Chemical Probe Development

Chemical probes are essential tools in chemical biology for interrogating the function of proteins and other biomolecules within their native environment. nih.gov The design of an effective probe requires a core scaffold that can be readily modified to include a binding element for the target of interest and a reporter tag (e.g., a fluorophore or biotin) for detection.

The this compound structure is well-suited for this purpose. Its indane core provides a rigid platform to orient appended functional groups in three-dimensional space, which can facilitate selective binding to a protein's active site or a specific surface pocket. The two hydroxyl groups at opposite ends of the molecule serve as orthogonal chemical handles. One hydroxyl group can be used to attach a pharmacophore or binding moiety, while the other can be functionalized with a linker connected to a reporter group. This modularity allows for the systematic optimization of both binding affinity and detection sensitivity. Moreover, the indane scaffold itself is found in many bioactive molecules, suggesting its inherent suitability for interacting with biological targets. researchgate.netlarvol.com

Role as a Privileged Scaffold in Medicinal Chemistry Research

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets by modifying the substituents attached to the core structure. nih.gov The indane nucleus is widely recognized as such a scaffold, forming the core of numerous successful therapeutic agents. researchgate.neteburon-organics.com Its derivatives have been explored for a wide range of activities, including use as anticancer, anti-inflammatory, and neuroprotective agents. eburon-organics.comnih.gov

Structure-Based Design of Analogues

The rigid nature of the dihydroindene scaffold is a significant advantage in structure-based drug design. It reduces the conformational flexibility of a molecule, making it easier to predict its binding mode and to establish clear structure-activity relationships (SAR). semanticscholar.orgresearchgate.net The 1,4-diol, in particular, provides key hydrogen bond donor and acceptor sites that can be critical for anchoring a ligand into a protein's binding site.

By using the this compound as a starting point, medicinal chemists can design analogues where the core scaffold correctly orients substituents to maximize interactions with a target protein. nih.gov The hydroxyl groups can be etherified, esterified, or replaced with other functional groups to probe the steric and electronic requirements of the binding pocket. This systematic approach allows for the optimization of potency, selectivity, and pharmacokinetic properties of lead compounds. nih.govnih.gov

Table 2: Bioactive Compounds and Research Areas Utilizing the Indane Scaffold

| Compound/Derivative Class | Therapeutic Area/Target | Reference |

|---|---|---|

| Indinavir (B1671876) | Antiviral (HIV Protease Inhibitor) | researchgate.net |

| Donepezil | Alzheimer's Disease (Cholinesterase Inhibitor) | researchgate.net |

| Sulindac | Anti-inflammatory (NSAID) | researchgate.net |

| Dihydroindene Analogues | Anticancer (Tubulin Polymerization Inhibitors) | nih.gov |

| Indanone Hybrids | Anticancer (HER2+/Neu Suppressor) | nih.gov |

Library Synthesis Utilizing the Dihydroindene Diol Moiety

Combinatorial chemistry is a powerful tool for drug discovery, enabling the rapid synthesis of large collections, or "libraries," of related compounds for high-throughput screening. nih.govnih.gov A scaffold-based approach to library design, where a common core is decorated with a variety of building blocks, is a highly effective strategy. ijpsr.com

The this compound is an excellent scaffold for combinatorial library synthesis. The two hydroxyl groups can be readily functionalized in parallel using a diverse set of reactants. For example, reaction with a library of carboxylic acids via esterification, or with isocyanates to form carbamates, can generate thousands of distinct compounds from a single, well-defined core. The split-and-pool synthesis method, often performed on a solid support, can be employed to create vast one-bead-one-compound libraries based on this scaffold. youtube.com Such libraries are invaluable for screening against biological targets to identify novel hit compounds, which can then be developed into new therapeutic leads. rsc.org

Emerging Research Directions for 2,3 Dihydro 1h Indene 1,4 Diol

Advanced Catalytic Systems for Dihydroindene Diol Transformations

The transformation of 2,3-dihydro-1H-indene-1,4-diol into more complex and valuable molecules is a key area of research, heavily reliant on the development of advanced catalytic systems. Modern catalysis offers pathways to selectively modify the diol structure, enabling the synthesis of a wide array of derivatives. Research into these systems focuses on enhancing efficiency, controlling stereochemistry, and achieving novel reactivity.

One promising approach involves the use of precious metal catalysts, such as gold (I), for direct C-H bond activation. researchgate.net While often applied to the synthesis of indene (B144670) derivatives, this methodology could be adapted for the selective functionalization of the C-H bonds within the this compound scaffold. researchgate.net Such transformations could introduce new functional groups without the need for pre-functionalized starting materials, representing a highly atom-economical approach. researchgate.net

Platinum-group metals also feature prominently in the development of new catalytic transformations. For instance, platinum-catalyzed enantioselective diboration of 1,3-dienes is a powerful method for producing chiral 2-buten-1,4-diols. nih.gov Adapting this type of catalysis to this compound could open pathways for stereoselective modifications. Similarly, iridium-catalyzed C-H silylation, used to convert 1-alkenes into 1,4-diols, demonstrates the potential of directing-group-assisted strategies to achieve high selectivity in C-H functionalization, a concept applicable to the dihydroindene diol structure. nih.gov Palladium-catalyzed reactions, particularly decarboxylative processes, are also being explored for the chemo-, regio-, and stereoselective synthesis of related butene-1,4-diol monoesters, suggesting potential for selective esterification or etherification of one of the hydroxyl groups in this compound. researchgate.net

These advanced systems are often explored in conjunction with theoretical calculations to elucidate reaction mechanisms, such as the pericyclic transformation involving a researchgate.netorganic-chemistry.org-H shift proposed in certain gold-catalyzed reactions. researchgate.net Understanding these mechanisms is crucial for optimizing catalyst design and reaction conditions to achieve desired outcomes.

| Catalytic System | Type of Transformation | Potential Product Class | Key Advantage |

|---|---|---|---|

| Gold (I) Complexes | C-H Activation/Functionalization | Substituted Dihydroindene Diols | High atom economy, direct functionalization. researchgate.net |

| Platinum/Chiral Ligands | Asymmetric Dehydration/Rearrangement | Chiral Indenols | Enantioselective synthesis. nih.gov |

| Iridium-based Catalysts | Directed C-H Silylation/Oxidation | Tri- or Tetra-functionalized Indanes | High regioselectivity for unactivated C-H bonds. nih.gov |

| Palladium Complexes | Selective Esterification/Etherification | Mono-protected Dihydroindene Diols | High chemoselectivity. researchgate.net |

Application of Machine Learning and Artificial Intelligence in Predicting Reactivity and Properties of this compound

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by enabling rapid and accurate prediction of molecular properties and reaction outcomes. nih.gov For a molecule like this compound, these computational tools can accelerate the discovery of new derivatives and applications by forecasting its behavior under various conditions, thus minimizing trial-and-error experimentation. chemrxiv.org

Beyond static properties, ML models are increasingly used to predict chemical reactivity. nih.gov These models can learn the intricate patterns that govern reaction outcomes, including yields and stereoselectivities. chemrxiv.org For this compound, an AI system could be trained on data from similar diol and indane systems to predict how it would react with different reagents or under specific catalytic conditions. neurips.cc For example, a neural network could be developed to recommend the optimal catalyst, solvent, and temperature for a desired transformation, such as a selective oxidation or etherification. researchgate.net These predictive models can be built using descriptors derived from quantum mechanics and cheminformatics, enhancing their accuracy. nih.gov This approach has been successful in predicting nuanced properties like bond dissociation energies and even the reactivity of complex reagents. researchgate.net

| AI/ML Model Type | Predicted Parameter | Potential Application | Example Framework/Method |

|---|---|---|---|